molecular formula C7H12N2O2 B1292079 3-Oxa-1,8-diazaspiro[4.5]decan-2-one CAS No. 945947-99-9

3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Cat. No. B1292079
CAS RN: 945947-99-9
M. Wt: 156.18 g/mol
InChI Key: HEFDAMYVQYIFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Antitumor Activity

The synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was achieved using 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step involved metal-catalyzed oxidative cyclization. These compounds were tested for their antitumor activity against various human cancer cell lines, with some showing moderate to potent activity. Compounds 11b and 11h were particularly potent against the A549 lung cancer cell line, while 11d, 11h, and 11k were effective against the MDA-MB-231 breast cancer cell line. Compound 11h emerged as a promising candidate for further development due to its effectiveness across multiple cell lines .

Synthetic Studies Towards Diazaspiroketal Frameworks

Attempts to synthesize 4,10-diaza-1,7-dioxaspiro[5.5]undecanes from 1,3-dichloroacetone and solketal derivatives were made. The process involved the preparation of a bis-substituted dihydroxy-protected oxime, followed by acidic deprotection–spiroacetalization. Although the target diazaspiroketal framework was not achieved, the conditions led to the formation of 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one in good yields .

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position were synthesized and screened for antihypertensive activity. Compounds with 4-ethyl substitution and those designed as mixed alpha- and beta-adrenergic receptor blockers showed blood pressure-lowering effects. However, they did not exhibit beta-adrenergic blocking activity. Compounds 8 and 29 were identified as alpha-adrenergic blockers, with 29 being an alpha 2-adrenoceptor antagonist and 8 leaning towards alpha 1-adrenoceptor antagonism .

Synthesis of Triaryl Diazaspiro[5.5]undecane Diones

A number of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acids. The structures of these compounds were confirmed through various analytical methods, including NMR and mass spectrometry .

Inhibitory Effect on Neural Ca-Uptake

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their inhibitory action on Ca-uptake into cerebrocortical synaptosomes and protection against triethyltin-induced brain edema. Some compounds showed potent inhibitory action and remarkable protection/restoring activity against learning and memory deficits induced by various agents. These effects are thought to be related to their actions on intracellular Ca2+ and Na+ movements. One compound, RGH-2716 or TDN-345, was selected for further preclinical development .

Oxidative Cyclization of Olefinic Precursors

The synthesis of azaspiro[4.5]decane systems was described, including the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and related compounds from D,L-pipecolic acid derivatives. The stereoselectivity of the intramolecular cyclization process was also discussed .

Cycloaddition of Methylenelactams with Nitrones

Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives were obtained from a stereospecific [3+2] cycloaddition of methylenelactams with nitrones. The resulting compounds displayed different conformations of the isoxazolidine rings, affecting the positioning of substituents .

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition and Chronic Kidney Disease Treatment

The compound 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, closely related to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, has been identified as a highly potent soluble epoxide hydrolase (sEH) inhibitor. These compounds, particularly compound 19, have shown excellent sEH inhibitory activity and bioavailability. They have been tested as orally active agents for treating chronic kidney diseases, demonstrating significant potential in reducing serum creatinine in rat models of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

Novel Spirocyclic Compounds in Natural Products

Two new spirocyclic compounds, including 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene, were isolated from the whole plants of Gymnotheca involucrata C.Pei. The discovery of these compounds, which are structurally similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, adds to the diversity of naturally occurring spirocyclic compounds and provides a basis for further chemical and pharmacological studies (Ya-mei Zhang et al., 2018).

T-Type Calcium Channel Antagonism

In the realm of neurological research, compounds structurally similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one were hypothesized to effectively approximate a T-type pharmacophore model, leading to the synthesis and identification of potent T-type calcium channel inhibitors. This discovery opens pathways for the development of therapeutic agents targeting conditions modulated by T-type calcium channels (Fritch & Krajewski, 2010).

Mechanism of Action

The compound has been found to inhibit the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway . Necroptosis is a form of programmed cell death that has been implicated in various inflammatory diseases .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-oxa-1,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFDAMYVQYIFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Synthesis routes and methods

Procedure details

To a 250 ml round bottom flask was purged with nitrogen was added a solution of 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one (12.5 g, 51 mmol) in MeOH (70 ml) and 1.0 g of activated 10% Pd/C. The reaction mixture was placed under H2 (60 psi) for 5 h. The reaction mixture was filtered through celite, and the filtrate was evaporated under vacuum to yield the title compound as a solid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.